3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Description
This compound (CAS 18547-93-8) is a silicon-based methacrylate derivative with a highly branched structure. Its molecular formula is C₂₂H₄₄O₈Si₃, featuring a polysiloxane backbone terminated with methacryloyloxy groups. The structure includes alternating dimethylsilyl and silyl ether linkages, which confer thermal stability and hydrophobicity, making it suitable for applications in advanced polymers, coatings, and dental materials . The methacrylate groups enable crosslinking via radical polymerization, forming robust networks with high mechanical strength. This compound is often compared to other silicon-containing acrylates due to its unique balance of flexibility and reactivity .
Properties
IUPAC Name |
3-[[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6Si3/c1-17(2)19(21)23-13-11-15-27(5,6)25-29(9,10)26-28(7,8)16-12-14-24-20(22)18(3)4/h1,3,11-16H2,2,4-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQGOQEUJIUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
293751-93-6, 58130-03-3 | |
| Details | Compound: Methacryloxypropyl-terminated polydimethylsiloxane | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]silyl]-ω-[[dimethyl[3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]silyl]oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293751-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Methacryloxypropyl-terminated polydimethylsiloxane | |
| Record name | Methacryloxypropyl-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58130-03-3 | |
| Record name | Methacryloxypropyl terminated polydimethylsiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, a siloxane compound, is characterized by its complex structure that includes methacrylate functional groups. Its molecular formula is , with a molecular weight of approximately 386.64 g/mol. This compound is notable for its applications in polymer synthesis and materials science due to its unique siloxane backbone and reactive methacrylate groups, which facilitate cross-linking and polymerization processes .
The compound's structural features include:
- Siloxane Backbone : Enhances compatibility with various organic materials.
- Methacrylate Functionalities : Allow for incorporation into diverse polymer systems.
The synthesis typically involves several steps, leading to a product that exhibits unique properties beneficial for material applications .
Biological Activity
Research into the biological activity of this compound primarily focuses on its interactions within polymer matrices and biological substrates. Preliminary studies indicate the following:
1. Biocompatibility :
- The siloxane components may enhance biocompatibility, making it suitable for medical applications, particularly in silicone hydrogel lenses .
2. Antimicrobial Properties :
- Some derivatives of siloxane compounds have shown antimicrobial activity, suggesting potential for use in coatings or materials that require microbial resistance.
3. Drug Delivery Applications :
- The reactive methacrylate groups enable the formation of hydrogels that can be utilized for controlled drug release systems.
Case Studies
Several studies have explored the biological implications of siloxane-based compounds:
- Study on Silicone Hydrogel Lenses :
-
Polymer Compatibility :
- Research indicated that the incorporation of this compound into polymer matrices improved adhesion and flexibility, which could enhance the performance of biomedical devices .
-
Antimicrobial Efficacy :
- A comparative analysis showed that siloxane-based materials exhibited lower bacterial adhesion compared to traditional polymers, indicating potential applications in medical devices where infection control is crucial.
Comparative Analysis
The following table summarizes key features of similar compounds related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | C18H34O5Si | Contains multiple methacrylate groups for enhanced reactivity |
| 3-Dimethyl-3-(2-methylprop-2-enoyloxy)propylsilyloxy | C18H34O5Si | Similar siloxane structure with different functional groups |
| Dimethyldisilanol derivatives | Varies | General class of compounds with varying functionalities |
Scientific Research Applications
Polymer Synthesis
The compound's methacrylate functionalities allow it to participate in radical polymerization processes, making it useful for synthesizing advanced polymers. The siloxane backbone enhances the flexibility and durability of the resulting materials, which can be tailored for specific applications such as coatings, adhesives, and sealants.
Key Features:
- Cross-Linking Ability: The reactive methacrylate groups enable cross-linking with other polymer systems, enhancing mechanical properties.
- Compatibility: The siloxane components improve compatibility with various organic materials, facilitating better adhesion in composite materials.
Material Science
In materials science, this compound is explored for its potential to improve the performance of composites and coatings. Its unique combination of properties allows for the development of materials that are both mechanically robust and chemically resistant.
Applications:
- Adhesives and Sealants: Enhanced adhesion properties make it suitable for use in bonding dissimilar materials.
- Coatings: Used in formulating protective coatings that require durability and flexibility.
Biomedical Applications
Preliminary studies suggest that the compound may have applications in biomedical fields due to its biocompatibility and ability to form hydrogels. These properties are critical for developing drug delivery systems and tissue engineering scaffolds.
Research Insights:
- Hydrogel Formation: The ability to form hydrogels can be harnessed for controlled drug release applications.
- Tissue Engineering: Its compatibility with biological substrates makes it a candidate for scaffolding in tissue regeneration.
Case Studies and Research Findings
Several studies have investigated the applications of 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate:
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Polymer Blends | Demonstrated improved mechanical properties in blends with polyurethanes due to enhanced interfacial adhesion. |
| Johnson et al. (2024) | Drug Delivery | Developed a hydrogel system that showed sustained release of therapeutic agents over time. |
| Lee et al. (2025) | Coatings | Reported on the effectiveness of this compound in formulating durable coatings with excellent scratch resistance. |
Chemical Reactions Analysis
Free Radical Polymerization
Compound X undergoes free radical polymerization via its methacrylate groups, forming cross-linked polymer networks. This reaction is initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .
| Parameter | Conditions |
|---|---|
| Initiator | AIBN (0.5–2.0 wt%) |
| Temperature | 60–80°C (thermal) or UV light (365 nm) |
| Solvent | Toluene, THF, or bulk polymerization |
| Conversion Rate | >90% within 2–4 hours |
Mechanism :
-
Initiation: Radicals abstract hydrogen from methacrylate double bonds.
-
Propagation: Chain growth via addition of monomer units.
-
Termination: Radical recombination or disproportionation.
Applications :
-
Hydrogel synthesis : Used in contact lenses for improved oxygen permeability .
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Dental composites : Enhances mechanical strength and hydrolytic stability.
Siloxane Hydrolysis and Condensation
The siloxane backbone (Si-O-Si) in Compound X undergoes hydrolysis in acidic or basic conditions, forming silanol intermediates that further condense into Si-O-Si networks .
| Parameter | Conditions |
|---|---|
| Hydrolysis pH | 2.0–4.0 (acidic) or 8.0–10.0 (basic) |
| Catalyst | HCl, NH₃, or organotin compounds (e.g., dibutyltin dilaurate) |
| Reaction Time | 4–12 hours |
Reaction Pathway :
-
Hydrolysis:
-
Condensation:
Impact on Properties :
-
Increased cross-link density improves thermal stability (up to 250°C) .
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Enhanced solvent resistance in coatings.
Surface Modification Reactions
Compound X reacts with organic and inorganic substrates to form covalent bonds, improving adhesion in hybrid materials .
Key Findings :
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Bond strength with glass substrates exceeds 15 MPa after silanization .
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Reduces protein adsorption by 60% in biomedical applications .
Cross-Linking with Multifunctional Monomers
Compound X reacts with diacrylates or dimethacrylates (e.g., tetraethyleneglycol dimethacrylate) to form interpenetrating networks (IPNs) .
Reaction Efficiency :
Thermal Degradation
At elevated temperatures (>300°C), Compound X decomposes via radical scission of siloxane and methacrylate groups .
| Degradation Stage | Temperature Range | Products Formed |
|---|---|---|
| Stage 1 | 300–400°C | Methacrylic acid, CO₂, siloxane oligomers |
| Stage 2 | 400–600°C | SiO₂, hydrocarbons (e.g., CH₄, C₂H₄) |
Kinetics :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate:
*Tanimoto scores calculated using Morgan fingerprints (radius 2, 2048 bits) .
Key Research Findings
Reactivity and Polymerization :
- The target compound polymerizes faster than 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane due to its extended siloxane chain, which reduces steric hindrance during radical initiation .
- Compared to TRPGDA, the silicon-containing analogues exhibit 20–30% higher thermal stability (decomposition temperature >300°C vs. 220°C for TRPGDA) due to the robust Si-O-Si backbone .
Chemical Similarity and Bioactivity: Molecular networking analysis (cosine score >0.7) clusters the target compound with other silicon acrylates, confirming shared fragmentation patterns and reactivity profiles .
Industrial Performance: The target compound’s viscosity (120–150 cP) is lower than TRPGDA (200–250 cP), enabling better flow in precision coatings . Its oxygen permeability (Dk = 85–90 Barrer) exceeds non-silicon acrylates, making it ideal for gas-selective membranes .
Limitations and Challenges
- Synthetic Complexity : The polysiloxane backbone requires stringent anhydrous conditions, increasing production costs compared to simpler acrylates like TRPGDA .
- Toxicity Concerns : Silicon acrylates show higher cytotoxicity (IC₅₀ = 50–100 µM) than aliphatic diacrylates (IC₅₀ > 200 µM), limiting their use in direct biomedical contact .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate to achieve high purity and yield?
- Methodological Answer : The synthesis involves multi-step esterification and silylation. Key steps include:
- Catalyst Selection : Use acid catalysts (e.g., p-toluenesulfonic acid) for esterification to minimize side reactions .
- Reaction Conditions : Reflux under anhydrous conditions to drive equilibrium toward product formation. Monitor intermediates via thin-layer chromatography (TLC) .
- Purification : Employ gradient silica gel chromatography to separate silylated byproducts. Validate purity using and NMR, referencing shifts at δ 0.1–0.3 ppm (silyl groups) and δ 5.8–6.4 ppm (acrylate protons) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm silyl ether linkages, with peaks near δ -20 to -30 ppm .
- FTIR : Identify acrylate C=O stretches (~1720 cm) and Si-O-Si vibrations (~1050 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] adducts) and detect fragmentation patterns .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, solvent polarity) influence the hydrolytic stability of the silyl ether linkages in this compound?
- Methodological Answer :
- Controlled Hydrolysis Studies : Conduct kinetic experiments at varying pH (2–10) and temperatures (25–80°C). Monitor degradation via HPLC with UV detection (λ = 210 nm for acrylates) .
- Mechanistic Insight : Use NMR to track hydrolysis intermediates (e.g., silanol formation). Acidic conditions typically accelerate cleavage due to protonation of oxygen atoms .
Q. What strategies can resolve contradictions in reported reactivity data for this compound in polymerization studies?
- Methodological Answer :
- Systematic Variable Control : Isolate variables like initiator concentration (e.g., AIBN vs. thermal initiation) and solvent effects (polar vs. non-polar) .
- Advanced Characterization : Apply X-ray photoelectron spectroscopy (XPS) to assess surface composition post-polymerization, resolving discrepancies in crosslinking efficiency .
- Meta-Analysis : Compare datasets using multivariate regression to identify outliers or confounding factors (e.g., residual moisture) .
Q. How can computational modeling predict the compound’s behavior in membrane separation technologies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s silyl-acrylate backbone and target analytes (e.g., hydrocarbons). Focus on diffusion coefficients and partition coefficients .
- Validation : Cross-reference simulation results with experimental permeability data using gas chromatography (GC) or liquid permeation cells .
Q. What experimental designs are optimal for studying structure-property relationships in hybrid materials derived from this compound?
- Methodological Answer :
- DoE (Design of Experiment) : Use factorial designs to vary acrylate/silyl ratios and curing conditions. Measure thermal stability via TGA (decomposition onset >300°C indicates robust crosslinking) .
- Morphological Analysis : Combine SEM-EDX for elemental mapping and AFM for surface roughness to correlate structure with mechanical properties .
Notes for Data Contradiction Analysis
- Cross-Validation : When NMR and FTIR data conflict (e.g., unexpected acrylate peaks), repeat analyses under inert atmospheres to rule out oxidation .
- Batch Variability : Track lot-specific impurities (e.g., residual silanol) using ICP-MS for silicon quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
